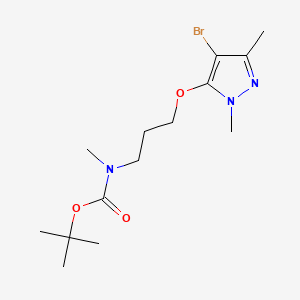
tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate: is a complex organic compound that features a tert-butyl group, a brominated pyrazole ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate typically involves multiple steps:
Formation of the pyrazole ring: Starting with a precursor such as 4-bromo-1,3-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Attachment of the propyl group: The propyl group is introduced via an alkylation reaction, often using a reagent like 3-bromopropanol.
Formation of the carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate and a base to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反応の分析
Types of Reactions
tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring.
科学的研究の応用
tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function .
類似化合物との比較
Similar Compounds
tert-Butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the brominated pyrazole ring.
tert-Butyl (3-bromopropyl)carbamate: Similar but without the pyrazole ring.
tert-Butyl (3-(4-bromo-1H-pyrazol-5-yl)propyl)carbamate: Similar but with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of tert-Butyl (3-((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)propyl)(methyl)carbamate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the brominated pyrazole ring, in particular, distinguishes it from other similar compounds and may contribute to its unique properties in scientific research and industrial applications .
特性
分子式 |
C14H24BrN3O3 |
|---|---|
分子量 |
362.26 g/mol |
IUPAC名 |
tert-butyl N-[3-(4-bromo-2,5-dimethylpyrazol-3-yl)oxypropyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H24BrN3O3/c1-10-11(15)12(18(6)16-10)20-9-7-8-17(5)13(19)21-14(2,3)4/h7-9H2,1-6H3 |
InChIキー |
YJTKYTAFFPCFER-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)OCCCN(C)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















